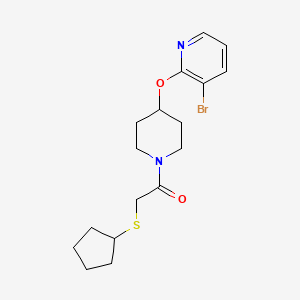1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone
CAS No.: 1448029-16-0
Cat. No.: VC7204663
Molecular Formula: C17H23BrN2O2S
Molecular Weight: 399.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1448029-16-0 |
|---|---|
| Molecular Formula | C17H23BrN2O2S |
| Molecular Weight | 399.35 |
| IUPAC Name | 1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-cyclopentylsulfanylethanone |
| Standard InChI | InChI=1S/C17H23BrN2O2S/c18-15-6-3-9-19-17(15)22-13-7-10-20(11-8-13)16(21)12-23-14-4-1-2-5-14/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2 |
| Standard InChI Key | ONCFPIDQWDOHPN-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Introduction
Synthesis Pathway
The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone typically involves the following steps:
-
Preparation of the Bromopyridine Derivative:
-
Bromination of pyridine derivatives using brominating agents like N-bromosuccinimide (NBS).
-
-
Formation of Piperidine Intermediate:
-
Functionalization of the piperidine ring through alkylation or nucleophilic substitution reactions.
-
-
Coupling Reaction:
-
The bromopyridine is coupled with the piperidine derivative via an ether bond using reagents like potassium carbonate in polar aprotic solvents.
-
-
Thioether Formation:
-
Introduction of the cyclopentylthio group through nucleophilic substitution, using cyclopentanethiol and suitable electrophiles.
-
-
Final Ketone Functionalization:
-
Incorporation of the ethanone group using acylation reactions.
-
Potential Applications
This compound's structure suggests potential applications in medicinal chemistry due to its functional groups and molecular framework:
Pharmacological Potential
-
CNS Disorders:
Compounds with piperidine rings are known to interact with central nervous system (CNS) targets, such as dopamine or serotonin receptors. -
Anti-inflammatory Activity:
The bromopyridine moiety could enable anti-inflammatory properties by interacting with enzyme active sites. -
Antiviral or Antibacterial Properties:
Halogenated heterocycles often exhibit strong activity against microbial pathogens due to their ability to disrupt cellular processes.
Drug Development
The compound's hydrophilic and hydrophobic balance makes it a candidate for optimization in drug design, particularly for oral bioavailability and target specificity.
Research Gaps and Future Directions
While the compound shows promise, further studies are needed to:
-
Evaluate its pharmacokinetics and pharmacodynamics.
-
Investigate its toxicity profile.
-
Optimize its structure for specific therapeutic targets through structure-activity relationship (SAR) studies.
This compound exemplifies the integration of diverse functional groups into a single molecule to achieve desired chemical and biological properties, making it a valuable scaffold for future drug discovery efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume